2-Chloro-3-fluoro-1-methyl-4-nitrobenzene
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Overview
Description
2-Chloro-3-fluoro-1-methyl-4-nitrobenzene is an organic compound that belongs to the class of nitroaromatics It is a derivative of toluene, where the methyl group is substituted with chlorine, fluorine, and nitro groups at different positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-1-methyl-4-nitrobenzene typically involves multiple steps starting from simpler aromatic compounds. One common method involves the nitration of toluene to introduce the nitro group, followed by chlorination and fluorination reactions. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. Chlorination can be achieved using chlorine gas or other chlorinating agents like thionyl chloride, while fluorination is often performed using fluorinating agents such as hydrogen fluoride or fluorine gas .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-1-methyl-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The nitro, chloro, and fluoro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states using oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium sulfide or sodium hydrogen sulfide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the methyl group results in a carboxylic acid .
Scientific Research Applications
2-Chloro-3-fluoro-1-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: It is used in the production of agrochemicals, dyes, and materials with specialized properties
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-1-methyl-4-nitrobenzene depends on its specific applicationFor example, the nitro group can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-nitrotoluene
- 2-Fluoro-3-nitrotoluene
- 2-Chloro-6-nitrotoluene
- 4-Fluoro-3-nitrobenzotrifluoride
Uniqueness
2-Chloro-3-fluoro-1-methyl-4-nitrobenzene is unique due to the specific combination of chlorine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern can result in distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-chloro-3-fluoro-1-methyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKJKYFYNAKOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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